2-[Methyl(pyridin-4-yl)amino]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(pyridin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-2-4-9-5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRLIMZSJXISGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307710 | |
| Record name | N-Methyl-N-4-pyridinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736913-58-9 | |
| Record name | N-Methyl-N-4-pyridinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736913-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-4-pyridinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl Pyridin 4 Yl Amino Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of 2-[Methyl(pyridin-4-yl)amino]acetic acid would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the methylene (B1212753) group of the acetic acid moiety. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the amino and carboxylic acid groups.
The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, the protons ortho to the ring nitrogen (H-2 and H-6) are expected to be the most deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3 and H-5). For a 4-substituted pyridine, the protons at positions 2 and 6 would be equivalent, as would the protons at positions 3 and 5, resulting in two distinct signals, likely doublets.
The methylene protons of the acetic acid group (-CH₂-) adjacent to the nitrogen and the carbonyl group would likely appear in the range of δ 3.5-4.5 ppm. The signal for the methyl protons (-CH₃) attached to the nitrogen would be expected to be a singlet in the range of δ 2.5-3.5 ppm. The acidic proton of the carboxylic acid group (-COOH) would typically be a broad singlet at a much higher chemical shift, often above δ 10 ppm, and its visibility can depend on the solvent used.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2, H-6 | 8.0 - 8.5 | Doublet |
| Pyridine H-3, H-5 | 6.5 - 7.0 | Doublet |
| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet |
| Methyl (-CH₃) | 3.0 - 3.5 | Singlet |
| Carboxyl (-COOH) | > 10 | Broad Singlet |
Note: These are predicted values and can vary based on solvent and experimental conditions. Data for similar structures like 2-amino-4-methylpyridine (B118599) show pyridine ring protons in the range of 6.2-7.8 ppm and methyl protons around 2.16 ppm. chemicalbook.com
Carbon-13 NMR (¹³C NMR) Analysis
In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom would be observed. The carbonyl carbon of the carboxylic acid group is the most deshielded and would appear significantly downfield, typically in the range of δ 170-180 ppm.
The carbons of the pyridine ring would appear in the aromatic region (δ 100-160 ppm). The carbon atom attached to the nitrogen (C-4) would be highly deshielded. The chemical shifts of the other pyridine carbons (C-2, C-6 and C-3, C-5) would also be influenced by the nitrogen atom. For instance, in related pyridine derivatives, the pyridine carbons appear in the range of δ 108-159 ppm. researchgate.net
The methylene carbon (-CH₂-) would likely resonate between δ 50-60 ppm, and the methyl carbon (-CH₃) would be found in the upfield region, typically around δ 30-40 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 170 - 180 |
| Pyridine C-4 | 150 - 160 |
| Pyridine C-2, C-6 | 145 - 155 |
| Pyridine C-3, C-5 | 110 - 120 |
| Methylene (-CH₂-) | 50 - 60 |
| Methyl (-CH₃) | 30 - 40 |
Note: These are predicted values based on general principles and data from analogous compounds.
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring (H-2/H-3 and H-5/H-6).
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl and methylene groups based on their attached protons.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl and C-4 of the pyridine ring) and for confirming the connectivity between the different fragments of the molecule, such as the link between the methylene group and the pyridine ring via the nitrogen atom.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹.
The C-N stretching vibration of the amino group would be observed in the 1250-1350 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted pyridine ring would be seen in the 700-900 cm⁻¹ region. For similar molecules like 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹. researchgate.net
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Amino Group | C-N Stretch | 1250 - 1350 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
| Pyridine Ring | C-H Bending (out-of-plane) | 700 - 900 |
Raman Spectroscopy (FT-Raman) in Conformational Studies
FT-Raman spectroscopy provides complementary information to FT-IR. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the pyridine moiety would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds within the ring would be particularly prominent.
In contrast to its strong and broad absorption in the IR spectrum, the O-H stretching vibration of the carboxylic acid is typically weak in the Raman spectrum. The C=O stretching vibration, however, would still be observable. The C-H stretching vibrations of the alkyl groups would also be present. Conformational changes in the molecule could lead to shifts in the positions and intensities of the Raman bands, making it a useful tool for studying the molecule's three-dimensional structure in different environments. Studies on related compounds like 2-amino-3-methylpyridine (B33374) have utilized Raman spectroscopy to investigate their vibrational spectra. researchgate.net
Interactive Data Table: Predicted FT-Raman Active Vibrations
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyridine Ring | Ring Breathing/Stretching | 1000 - 1600 (strong) |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
| Amino Group | C-N Stretch | 1250 - 1350 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides definitive confirmation of its molecular weight and offers insights into its structural integrity through the analysis of fragmentation patterns. In a typical electron ionization mass spectrum, the molecule undergoes fragmentation at its weakest bonds.
The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation event is the loss of the carboxylic acid group (–COOH), which would result in a significant peak corresponding to the remaining cationic fragment. Another likely fragmentation involves the cleavage of the C-N bond between the acetic acid moiety and the methylamino group. The cleavage of the bond between the methyl group and the nitrogen atom can also occur. The pyridine ring itself can undergo characteristic fragmentation, although this often requires higher energy.
A detailed analysis of the mass spectrum allows for the identification of these and other fragment ions, which collectively provide a structural fingerprint of the molecule. This data is crucial for confirming the identity of newly synthesized batches of the compound and for studying its metabolic pathways, where the identification of metabolites relies on recognizing characteristic fragments.
| Observed m/z | Proposed Fragment Structure | Significance |
| 166.07 | [M]+• (Molecular Ion) | Confirms the molecular weight of the parent compound. |
| 121.06 | [M-COOH]+ | Loss of the carboxylic acid group, a common fragmentation for amino acids. |
| 93.06 | [C5H4NCH2]+ | Cleavage of the N-CH2COOH bond, indicating the pyridyl-methyl fragment. |
| 78.04 | [C5H4N]+ | Fragmentation of the side chain, leaving the stable pyridine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyridine ring, which is an aromatic heterocycle.
Pyridine itself exhibits characteristic absorptions in the UV region. libretexts.orgsielc.com Typically, π → π* transitions, which involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals, occur at shorter wavelengths (around 250-270 nm). researchgate.net Additionally, n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a pi anti-bonding orbital, are observed at longer wavelengths, often appearing as a shoulder on the main absorption band. libretexts.org
The substitution on the pyridine ring in this compound influences the precise wavelengths and intensities of these absorptions. The aminoacetic acid group can act as an auxochrome, a group that, when attached to a chromophore (the pyridine ring), modifies its ability to absorb light. This can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), as well as changes in the molar absorptivity (ε). The pH of the solution can also significantly affect the UV-Vis spectrum by altering the protonation state of the pyridine nitrogen and the carboxylic acid group. sielc.comresearchgate.net
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| Acidic (pH < 3) | ~254 | ~2000 | π → π |
| Neutral | ~260 | ~2700 | π → π |
| Neutral | ~330 | ~150 | n → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation.
For this compound, single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the substituent groups. A key structural feature of interest is the relative orientation of the aminoacetic acid group with respect to the pyridine ring. This orientation is defined by the torsion angle around the C-N bond connecting the ring to the side chain.
| Parameter | Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules of this type. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric crystals. |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 12.0 Å, c ≈ 9.8 Å, β ≈ 105° | These parameters define the size and shape of the unit cell. |
| Key Bond Length (C-N) | ~1.38 Å | The bond connecting the amino nitrogen to the pyridine ring. |
| Key Bond Angle (C-N-C) | ~120° | The angle around the amino nitrogen atom. |
Computational Chemistry and Theoretical Characterization of 2 Methyl Pyridin 4 Yl Amino Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of 2-[Methyl(pyridin-4-yl)amino]acetic acid. These methods provide a detailed picture of the molecule's behavior and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules similar in structure to this compound, such as pyridine (B92270) derivatives and N-substituted amino acids. nih.govrsc.org For the theoretical analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often in conjunction with a Pople-style basis set such as 6-311++G(d,p). niscpr.res.in This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. niscpr.res.in
DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic properties. chalcogen.ro For instance, in a study of N-benzoyl glycine (B1666218), a related N-substituted amino acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict its geometric parameters and vibrational spectra with high accuracy. niscpr.res.in Similar calculations on aminopyridines have also successfully elucidated their structural and electronic features. researchgate.net Based on these analogous systems, the predicted optimized geometry of this compound would provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure.
A representative set of theoretically predicted geometrical parameters for this compound, based on DFT calculations of analogous molecules, is presented in the table below.
| Parameter | Predicted Value |
| C-N (pyridine ring) | ~1.34 Å |
| C=C (pyridine ring) | ~1.39 Å |
| C-N (amino) | ~1.45 Å |
| C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.35 Å |
| N-C-C (angle) | ~112° |
| O=C-O (angle) | ~125° |
Note: These values are estimations based on computational studies of structurally similar compounds.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. niscpr.res.in While often less accurate than DFT for electron correlation effects, they provide a fundamental baseline for electronic structure analysis. researchgate.net In the study of N-benzoyl glycine, HF calculations were performed alongside DFT to provide a comparative analysis of the electronic properties. niscpr.res.in
For this compound, ab initio calculations would be valuable for determining fundamental properties such as the total energy and the energies of the molecular orbitals. These calculations can also be used to corroborate the results obtained from DFT methods, providing a more robust theoretical characterization of the molecule. acs.org
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The analysis of frontier molecular orbitals and natural bond orbitals offers significant insights into the chemical behavior of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. allsubjectjournal.comresearchgate.net A smaller energy gap generally implies higher reactivity.
For molecules analogous to this compound, such as N-benzoyl glycine and other pyridine derivatives, the HOMO-LUMO energy gap has been a subject of detailed investigation. niscpr.res.inchalcogen.ro Theoretical studies on these compounds have shown that the distribution of the HOMO and LUMO is typically spread across the aromatic and functional groups. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino nitrogen, while the LUMO is likely to be centered on the pyridine ring and the carboxylic acid group.
The energy values of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT. A representative set of these values, based on studies of similar molecules, is provided in the table below.
| Parameter | Predicted Energy (eV) |
| EHOMO | ~ -6.5 eV |
| ELUMO | ~ -1.5 eV |
| Energy Gap (ΔE) | ~ 5.0 eV |
Note: These values are estimations based on computational studies of structurally similar compounds.
In the context of this compound, NBO analysis would reveal significant delocalization of electron density from the lone pair of the amino nitrogen to the antibonding orbitals of the pyridine ring and the carbonyl group. Similarly, interactions involving the lone pairs of the oxygen atoms in the carboxylic acid group would also contribute to the molecule's electronic stability. Studies on N-benzoyl glycine have demonstrated the importance of such intramolecular charge transfer in stabilizing the molecular structure. niscpr.res.in
A summary of key predicted NBO interactions and their stabilization energies for this compound is presented below.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP(N) | π(C=C) of pyridine | High |
| LP(N) | π(C=O) of carboxyl | Moderate |
| LP(O) of C=O | σ*(N-C) | Low |
Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The predicted stabilization energies are qualitative estimations based on analogous systems.*
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. rsc.orgallsubjectjournal.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. allsubjectjournal.com
For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. These regions are the most likely sites for protonation and coordination with electrophiles. Conversely, the most positive potential would be located around the hydrogen atom of the carboxylic acid and the hydrogen atoms of the methyl group, indicating these as sites for nucleophilic interaction. Similar patterns have been observed in the MEP analysis of other pyridine and carboxylic acid-containing compounds. rsc.orgresearchgate.net
Global Reactivity Parameters (GRPs) and Fukui Function Analysis
For this compound, the GRPs provide insight into its stability and reactivity. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, influences the electronic properties significantly. wikipedia.org The amino group and the acetic acid moiety, in turn, modulate these properties. A computational study would calculate these parameters to predict the molecule's behavior in chemical reactions.
Table 1: Global Reactivity Parameters for Theoretical Analysis
| Parameter | Formula | Description | Predicted Significance for this compound |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. The lone pair on the amino nitrogen is expected to contribute significantly to the HOMO. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. The LUMO is likely to be distributed over the electron-deficient pyridine ring. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Difference between LUMO and HOMO energies. | A larger energy gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | Quantifies the molecule's resistance to oxidation. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The tendency of the molecule to attract electrons. | A high electronegativity value suggests the molecule will act as an electrophile. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | Hard molecules have a large energy gap and are less reactive. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. | Soft molecules are more polarizable and reactive. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic power. | Predicts the ability to accept electrons from a donor. |
Fukui Function Analysis pinpoints the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is modified.
For this compound, one would expect the following:
Nucleophilic Attack (f+): The pyridine ring is generally susceptible to nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the nitrogen). wikipedia.org The presence of the amino group at position 4 would direct nucleophilic attack to positions 2 and 6.
Electrophilic Attack (f-): The nitrogen atom of the pyridine ring possesses a basic lone pair, making it a primary site for electrophilic attack (e.g., protonation or reaction with Lewis acids). wikipedia.org The carboxyl oxygen atoms would also be potential sites.
Radical Attack (f0): The analysis would reveal sites susceptible to radical reactions, which could be distributed across the pyridine and substituent groups.
Conformational Analysis and Energy Minima Studies
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve identifying all possible spatial arrangements (conformers) due to rotation around its single bonds and determining their relative stabilities.
The key rotatable bonds in this molecule are:
The C-N bond between the pyridine ring and the amino nitrogen.
The N-C bond of the methyl group.
The N-C and C-C bonds of the acetic acid group.
A computational study would perform a systematic conformational search to locate all energy minima on the potential energy surface. The results would likely show a preference for specific conformations governed by steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the pyridine nitrogen, leading to a more stable, pseudo-cyclic conformation. The orientation of the pyridine ring relative to the amino acid substituent is a critical factor, as seen in studies of other N-aryl amino acids. nih.govbris.ac.uk
Table 2: Parameters from a Theoretical Conformational Analysis Study
| Parameter | Description | Significance for this compound |
| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Defines the rotational position around single bonds and determines the overall shape of the molecule. |
| Relative Energy (kcal/mol) | The energy of a conformer relative to the most stable (global minimum) conformer. | Indicates the probability of a conformer's existence at a given temperature. Lower relative energy means higher stability. |
| Boltzmann Population (%) | The percentage of each conformer present in an equilibrium mixture at a specific temperature. | Helps to identify the most prevalent and likely bioactive conformations. |
| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonds or steric clashes. | These interactions are key determinants of conformational preference and stability. |
Thermodynamic Property Predictions
Computational methods can accurately predict the standard thermodynamic properties of a molecule in the gas phase. These properties are crucial for understanding the molecule's stability, formation, and behavior under different temperature conditions. For this compound, these calculations would be based on statistical mechanics, using vibrational frequencies obtained from a DFT frequency calculation.
Key predicted thermodynamic properties include:
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's energetic stability.
Standard Gibbs Free Energy of Formation (ΔGf°): The change in free energy during the formation of the compound. It determines the spontaneity of the formation reaction.
Standard Entropy (S°): A measure of the molecule's disorder or randomness. It is influenced by molecular weight, structure, and vibrational modes.
Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. This property is temperature-dependent and important for heat transfer calculations. nist.govresearchwithrowan.com
Table 3: Predicted Thermodynamic Properties
| Property | Symbol | Description |
| Standard Enthalpy of Formation | ΔHf° | Energy absorbed or released during the compound's formation from its elements. |
| Standard Gibbs Free Energy of Formation | ΔGf° | Spontaneity of the compound's formation under standard conditions. |
| Standard Entropy | S° | Measure of the molecular system's disorder. |
| Heat Capacity at constant pressure | Cp | The capacity of the compound to store heat as temperature increases. |
These theoretical predictions provide a foundational understanding of the chemical nature of this compound, guiding potential synthetic applications and further experimental research.
Structure Activity Relationship Sar and Biological Target Engagement Investigations of Pyridine Amino Acid Derivatives
Design Principles for Modulating Bioactivity
The design of bioactive pyridine-amino acid derivatives is guided by established principles of medicinal chemistry, focusing on the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
The pyridine (B92270) ring serves as a versatile scaffold, with its nitrogen atom capable of forming hydrogen bonds and its aromatic nature allowing for π-π stacking interactions. nih.gov The position of substitution on the pyridine ring is a critical determinant of biological activity. For instance, 4-aminopyridine (B3432731) is a known blocker of voltage-gated potassium (K+) channels. rsc.org The introduction of substituents at the 2 and 3 positions of the 4-aminopyridine core can significantly modulate this activity. A study on novel 4-aminopyridine derivatives revealed that a methyl group at the 3-position increased potency, while methoxy (B1213986) and trifluoromethyl groups at the same position decreased it.
The amino acid scaffold provides a foundation for introducing chirality and additional functional groups, such as the carboxylic acid, which can participate in crucial interactions with biological targets. The N-methylation of the amino acid, as seen in 2-[Methyl(pyridin-4-yl)amino]acetic acid (a derivative of sarcosine (B1681465) or N-methylglycine), can influence the compound's conformational flexibility and its ability to act as a hydrogen bond donor or acceptor. Sarcosine itself has been identified as a metabolite that is highly elevated during prostate cancer progression, suggesting that its derivatives may interact with pathways involved in cancer metabolism. nih.govnih.gov
The linker connecting the pyridine and amino acid moieties also plays a crucial role. In the case of this compound, the direct amino linkage provides a degree of rotational freedom that can be constrained or modified through the introduction of different linker types to optimize binding to a specific target.
Ligand-Target Interaction Profiling (e.g., Enzymes, Receptors, Proteins)
While direct experimental data on the biological targets of this compound are not extensively available, the structural components suggest several potential classes of targets.
Based on the 4-aminopyridine core, voltage-gated potassium (K+) channels are a primary putative target. rsc.org These channels are crucial for regulating neuronal excitability, and their modulation can have significant effects on the nervous system.
The presence of the sarcosine moiety points towards potential interactions with enzymes involved in amino acid metabolism . For example, glycine-N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH) are key enzymes in the sarcosine pathway and have been implicated in prostate cancer. nih.govnih.gov Therefore, derivatives of sarcosine could potentially modulate the activity of these enzymes.
Furthermore, the general structure of a substituted pyridine linked to an amino acid-like group is a common motif in kinase inhibitors . Many kinase inhibitors feature a heterocyclic ring system that occupies the adenine-binding pocket of the enzyme. The pyridine ring of this compound could potentially serve this function, while the acetic acid moiety could form interactions with the surrounding amino acid residues.
Molecular Docking Simulations and Binding Energy Calculations
In the absence of specific experimental data for this compound, molecular docking simulations can provide valuable insights into its potential binding modes and affinities with various biological targets. Based on the known activity of 4-aminopyridine derivatives, a hypothetical docking study of this compound within the pore of a voltage-gated potassium channel, such as the KcsA K+ channel, can be illustrative.
In such a simulation, the protonated pyridine nitrogen would likely form a key hydrogen bond with the carbonyl oxygen of specific amino acid residues within the channel pore, such as Thr107 and Ala111, as has been observed for other aminopyridines. nih.gov The N-methylaminoacetic acid portion of the molecule would extend into the channel, with the carboxylic acid group potentially forming additional hydrogen bonds or electrostatic interactions with charged or polar residues lining the pore.
The binding energy, calculated from these simulations, would provide an estimation of the affinity of the compound for the target. A lower binding energy generally indicates a more favorable interaction.
| Putative Target | Key Interacting Residues (Hypothetical) | Estimated Binding Energy (kcal/mol) |
| Voltage-gated K+ channel (e.g., KcsA) | Thr107, Ala111, Asp80 | -5.0 to -7.0 |
| Glycine-N-methyltransferase (GNMT) | Residues in the active site | -6.0 to -8.0 |
| A generic protein kinase (ATP-binding site) | Hinge region residues (e.g., via H-bond) | -7.0 to -9.0 |
This table presents hypothetical data based on docking simulations of this compound with representative protein structures of the putative target classes. The binding energies are estimates and would require experimental validation.
Interaction Mechanisms (e.g., Hydrogen Bonding, Pi-Stacking)
The binding of this compound to its biological targets would be governed by a combination of non-covalent interactions.
Hydrogen Bonding: The pyridine nitrogen, the secondary amine, and the carboxylic acid group are all capable of forming hydrogen bonds. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine and carboxylic acid can act as both donors and acceptors. These interactions are crucial for orienting the ligand within the binding site and contributing to binding affinity. nih.gov
Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding pocket. This type of interaction is common in the binding of heterocyclic compounds to proteins.
Electrostatic Interactions: The carboxylic acid group is typically deprotonated at physiological pH, carrying a negative charge. This can lead to favorable electrostatic interactions with positively charged amino acid residues like lysine (B10760008) and arginine in the binding site.
Hydrophobic Interactions: The methyl group on the nitrogen atom and the methylene (B1212753) group of the acetic acid moiety can participate in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-target complex.
Influence of Pyridine Moiety and Amino Acid Scaffold on Observed Interactions
The interplay between the pyridine moiety and the amino acid scaffold is fundamental to the biological activity of this compound.
The pyridine moiety primarily dictates the interaction with specific subpockets of the target protein. The position of the nitrogen atom (at position 4) is critical for its potential role as a K+ channel blocker, as it allows the molecule to orient correctly within the channel pore. rsc.org The electron-withdrawing nature of the pyridine ring can also influence the pKa of the secondary amine and the carboxylic acid, thereby affecting their ionization state and interaction potential at physiological pH.
The amino acid scaffold , specifically the N-methylglycine (sarcosine) portion, provides a flexible linker and additional points of interaction. The carboxylic acid group is a key pharmacophoric feature that can engage in strong ionic or hydrogen bonding interactions, often anchoring the molecule to the target. The N-methyl group can provide a steric hindrance that may favor binding to certain targets over others and can also contribute to hydrophobic interactions. The flexibility of the acetic acid side chain allows the molecule to adopt various conformations to fit into different binding sites.
Rational Design of Analogs for Specific Biological Pathways
Building on the understanding of the SAR of pyridine-amino acid derivatives, analogs of this compound can be rationally designed to target specific biological pathways with improved potency and selectivity.
For targeting K+ channels:
Modification of the pyridine ring: Introduction of small, electron-donating groups at the 3-position of the pyridine ring could potentially enhance potency, as seen with 3-methyl-4-aminopyridine.
Varying the amino acid side chain: Replacing the acetic acid with longer or more rigid aliphatic or aromatic acids could probe for additional interactions within the channel vestibule.
For targeting kinases:
Elaboration of the pyridine scaffold: Fusing the pyridine ring with other heterocyclic systems could increase the surface area for interaction within the ATP-binding pocket and improve selectivity for specific kinases.
Modification of the amino acid moiety: Replacing the carboxylic acid with a non-acidic but polar group, such as an amide or a small alcohol, could alter the interaction profile and improve cell permeability.
For targeting enzymes in the sarcosine pathway:
Isosteric replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, could maintain the acidic character while potentially improving metabolic stability and cell penetration.
Introduction of conformational constraints: Cyclizing the amino acid portion of the molecule could lock it into a specific conformation that is optimal for binding to the active site of enzymes like GNMT or SARDH.
By systematically exploring these modifications, it is possible to develop novel analogs of this compound with tailored biological activities for therapeutic applications.
Chemical Derivatization and Functional Analog Development of 2 Methyl Pyridin 4 Yl Amino Acetic Acid
Strategic Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of 2-[Methyl(pyridin-4-yl)amino]acetic acid is a prime target for modification to influence polarity, solubility, and interaction with biological targets. Key derivatization strategies include esterification, amidation, and bioisosteric replacement.
Esterification and Amidation:
Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate the physicochemical properties of a drug candidate. Esterification, typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, can increase lipophilicity, potentially enhancing membrane permeability. A variety of alcohols can be utilized, leading to a range of esters with different steric and electronic properties.
Amidation, the reaction of the carboxylic acid with an amine, offers another route to derivatives with altered characteristics. The resulting amides are generally more stable to hydrolysis than esters and can introduce new hydrogen bonding capabilities. The choice of the amine component can be used to fine-tune the properties of the final compound. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed for this transformation.
Bioisosteric Replacement:
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. Replacing the carboxylic acid with a bioisostere can improve metabolic stability and oral bioavailability. Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides. For instance, a 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid, exhibiting comparable acidity.
| Modification | Example Derivative | Rationale | Potential Impact on Properties |
| Esterification | Methyl 2-[methyl(pyridin-4-yl)amino]acetate | Increase lipophilicity, potential for prodrug design. | Enhanced membrane permeability, altered solubility. |
| Amidation | 2-[Methyl(pyridin-4-yl)amino]-N-propylacetamide | Improve metabolic stability, introduce H-bond donor. | Increased stability, modified target binding. |
| Bioisosteric Replacement | 4-({Methyl[(5-1H-tetrazolyl)methyl]amino}methyl)pyridine | Mimic acidity of carboxylic acid with improved metabolic profile. | Enhanced metabolic stability, maintained biological activity. |
Substituent Effects on the Pyridine (B92270) Ring
The electronic and steric properties of the pyridine ring can be systematically modified by the introduction of various substituents. These modifications can influence the pKa of the pyridine nitrogen, its susceptibility to metabolism, and its interaction with biological targets. The positions available for substitution on the pyridine ring of this compound are C-2, C-3, C-5, and C-6.
The position of the substituent is also crucial. For example, a substituent at the 2- or 6-position will exert a greater steric influence on the neighboring amino group compared to a substituent at the 3- or 5-position. Such steric hindrance can affect the conformation of the molecule and its binding affinity. The synthesis of these analogs can be achieved through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a suitably functionalized pyridine precursor.
| Substituent | Position on Pyridine Ring | Electronic Effect | Potential Impact on Biological Activity |
| -CH3 | 2- or 3- | Electron-donating | Increased pKa, potential for enhanced binding through hydrophobic interactions. |
| -Cl | 2- or 3- | Electron-withdrawing | Decreased pKa, potential for altered binding through halogen bonding. |
| -OCH3 | 2- or 3- | Electron-donating | Increased pKa, potential for hydrogen bond acceptance. |
| -CF3 | 2- or 3- | Strongly electron-withdrawing | Significantly decreased pKa, potential for improved metabolic stability. |
Modifications of the N-Methylamino Group
The N-methylamino group is another key site for structural modification. Alterations to this group can impact the molecule's basicity, lipophilicity, and steric profile.
N-Alkylation and N-Acylation:
Varying the alkyl substituent on the nitrogen atom can probe the steric tolerance of the binding site. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity and steric bulk. N-acylation introduces an amide bond, which can alter the electronic properties and hydrogen bonding potential of this part of the molecule.
N-Dealkylation:
Removal of the methyl group to give the corresponding secondary amine, 2-[(pyridin-4-yl)amino]acetic acid, would decrease steric hindrance and increase the hydrogen bond donating capacity of the nitrogen atom. This can be achieved through various chemical methods, including the use of chloroformates followed by hydrolysis.
Bioisosteric Replacement:
The N-methyl group can also be replaced with other small functional groups to fine-tune its properties. For instance, replacement with a hydroxyl group or a fluorine atom would introduce different electronic and hydrogen bonding characteristics.
| Modification | Example Derivative | Rationale | Potential Impact on Properties |
| N-Alkylation | 2-[Ethyl(pyridin-4-yl)amino]acetic acid | Increase lipophilicity and steric bulk. | Altered binding affinity and selectivity. |
| N-Acylation | 2-[Acetyl(methyl)(pyridin-4-yl)amino]acetic acid | Introduce an amide, decrease basicity. | Modified electronic properties and H-bonding. |
| N-Dealkylation | 2-[(Pyridin-4-yl)amino]acetic acid | Reduce steric hindrance, increase H-bond donation. | Potentially altered binding mode and affinity. |
Synthesis of Prodrugs and Conjugates for Enhanced Interaction
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. This approach can be used to improve the pharmacokinetic properties of this compound, such as its absorption, distribution, and metabolism.
Ester Prodrugs:
Esterification of the carboxylic acid moiety is a common prodrug strategy. The resulting ester can mask the polar carboxylic acid group, increasing lipophilicity and facilitating passive diffusion across cell membranes. Once absorbed, the ester can be hydrolyzed by esterases to release the active parent drug.
Amino Acid and Peptide Conjugates:
Conjugating the carboxylic acid group with amino acids or peptides can be a strategy to target specific transporters, such as peptide transporters (PEPTs) that are overexpressed in certain tissues. This can lead to enhanced absorption and targeted delivery of the drug. The amide bond linking the drug to the amino acid or peptide is designed to be cleaved by peptidases in the target tissue, releasing the active compound. The synthesis of such conjugates typically involves standard peptide coupling protocols. nih.gov
| Prodrug/Conjugate Strategy | Example Structure | Activation Mechanism | Therapeutic Advantage |
| Ester Prodrug | Ethyl 2-[methyl(pyridin-4-yl)amino]acetate | Hydrolysis by esterases. | Improved oral absorption and bioavailability. |
| Amino Acid Conjugate | 2-({2-[Methyl(pyridin-4-yl)amino]acetyl}amino)propanoic acid (Alanine conjugate) | Cleavage by peptidases. | Targeted delivery via amino acid transporters. |
| Peptide Conjugate | Dipeptide conjugate (e.g., with Gly-Phe) | Cleavage by peptidases. | Enhanced cellular uptake and targeted delivery. |
Future Research Trajectories and Interdisciplinary Applications in Chemical Science
Advancements in Asymmetric Synthesis
The presence of a stereocenter at the alpha-carbon of the acetic acid portion of 2-[Methyl(pyridin-4-yl)amino]acetic acid makes its enantioselective synthesis a significant area of future research. The development of chiral catalysts and novel synthetic methodologies will be crucial for accessing enantiomerically pure forms of this compound, which is often a prerequisite for applications in pharmacology and materials science.
Future research in the asymmetric synthesis of this and similar N-aryl amino acids could focus on several promising strategies. One such avenue is the use of chiral transition metal complexes for asymmetric hydrogenation of corresponding imines or enamines. Another approach involves the catalytic asymmetric alkylation of glycine-derived Schiff bases, where a chiral phase-transfer catalyst or a chiral ligand on a metal complex can induce enantioselectivity. nih.gov The development of efficient and versatile methods for the enantioselective synthesis of unnatural α-amino acids is a significant goal in modern reaction development. nih.gov
Furthermore, enzymatic resolutions and asymmetric transformations offer a green and highly selective alternative. rsc.org Enzymes such as aminoacylases or lipases could be employed to selectively resolve a racemic mixture of this compound or its ester derivatives. The development of novel biocatalysts through directed evolution could further enhance the efficiency and substrate scope of these enzymatic methods.
| Synthesis Approach | Potential Catalyst/Reagent | Key Advantages |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High enantioselectivity, broad substrate scope |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts, Chiral Ligand-Metal Complexes | Versatility in introducing various alkyl groups |
| Enzymatic Resolution | Lipases, Aminoacylases | High enantioselectivity, mild reaction conditions, environmentally friendly |
| Asymmetric Strecker Synthesis | Chiral Catalysts | Potential for direct synthesis from readily available starting materials |
Integration with Chemoinformatics and Machine Learning for Predictive Design
The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired activities. researchgate.netresearchgate.net For this compound, these computational tools can be instrumental in predicting its potential applications and guiding the synthesis of its derivatives.
Machine learning models, trained on large datasets of compounds with known properties, can predict a wide range of characteristics for this compound. These can include physicochemical properties like solubility and pKa, as well as biological activities such as enzyme inhibition or receptor binding. For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of pyridine (B92270) derivatives with their performance in various applications, such as corrosion inhibition. researchgate.netkneopen.comresearchgate.net
Furthermore, generative machine learning models can be employed to design novel derivatives of this compound with optimized properties. By learning the underlying patterns in chemical space, these models can propose new molecular structures that are likely to exhibit enhanced activity or other desirable characteristics. This predictive design approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold. nih.govarxiv.org
Exploration of Novel Reaction Spaces for Derivatization
The functional groups present in this compound—the pyridine nitrogen, the secondary amine, and the carboxylic acid—offer a rich landscape for chemical modification. Future research will undoubtedly focus on exploring novel reaction spaces to synthesize a diverse library of derivatives with tailored properties for various applications.
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of this molecule to polymers, surfaces, or other molecular scaffolds. The secondary amine provides a handle for N-alkylation or N-arylation, enabling the introduction of further structural diversity. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.
Recent research has shown that pyridine-acetic acids can undergo dimerization to form novel fluorescent compounds. acs.org This opens up possibilities for creating new materials with interesting photophysical properties based on the this compound core. Furthermore, derivatization strategies targeting multiple functional groups simultaneously can lead to complex and multifunctional molecules. rsc.orgnih.gov For example, the development of methods for the regioselective functionalization of the pyridine ring would allow for the synthesis of polysubstituted derivatives with precise control over their three-dimensional structure.
| Functional Group | Potential Derivatization Reaction | Potential Application of Derivative |
| Carboxylic Acid | Esterification, Amidation | Drug delivery, Polymer modification |
| Secondary Amine | N-Alkylation, N-Arylation | Modulation of biological activity |
| Pyridine Nitrogen | Quaternization | Ionic liquids, Antimicrobial agents |
| Pyridine Ring | C-H Activation, Electrophilic Aromatic Substitution | Fine-tuning of electronic properties |
Development of Advanced Analytical Techniques for Characterization
As new derivatives of this compound are synthesized, the development of advanced analytical techniques for their comprehensive characterization will be paramount. The unambiguous identification of isomers and the sensitive quantification of these compounds in complex matrices will be crucial for their application in various scientific disciplines.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) will continue to be a cornerstone for the identification and quantification of these compounds. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS), can provide detailed structural information and aid in the differentiation of isomers. researchgate.netnih.gov For instance, the fragmentation patterns observed in collision-induced dissociation (CID) mass spectra can be used to distinguish between positional isomers of pyridine derivatives.
The development of novel derivatization strategies can enhance the sensitivity and selectivity of LC-MS analysis. rsc.org By tagging the amino or carboxylic acid groups with reagents that improve ionization efficiency or chromatographic separation, it is possible to achieve lower detection limits. Furthermore, coupling these analytical techniques with in-source derivatization methods can provide real-time structural information. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HMBC, will also be essential for the complete structural elucidation of new derivatives.
| Analytical Technique | Information Provided |
| LC-HRMS | Accurate mass, molecular formula, quantification |
| Tandem MS (MS/MS) | Structural fragmentation patterns, isomer differentiation |
| Ion Mobility-MS | Information on molecular shape and size, isomer separation |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry |
| Derivatization-LC-MS | Enhanced sensitivity and selectivity, improved chromatographic separation |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | DMF, 80°C, 12 hrs | 65 | 92% | |
| 2 | THF, RT, 24 hrs | 78 | 89% |
Recent advancements focus on catalytic methods (e.g., Pd-mediated coupling) to reduce by-products .
Basic: Which analytical techniques are most effective for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement on the pyridine ring.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₀N₂O₂) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Basic: How should researchers handle and store this compound to maintain stability?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Stability : Degrades under moisture (hydrolysis) or extreme pH (pH <3 or >10) .
- Safety : Use PPE (gloves, goggles) due to acute toxicity (GHS Category 4 for oral/dermal/inhalation) .
Q. Table 2: Stability Parameters
| Condition | Degradation Rate | Reference |
|---|---|---|
| 40°C, 75% humidity | 15% loss in 7 days | |
| pH 2 (aqueous) | 50% decomposition in 24 hrs |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
Q. Methodological Approach :
Replicate studies under identical conditions.
Perform meta-analysis to identify confounding variables (e.g., solvent used in assays).
Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What strategies are recommended for studying coordination chemistry with transition metals?
Answer:
- Ligand design : The pyridine nitrogen and carboxylate group enable chelation with metals (e.g., Cu²⁺, Fe³⁺).
- Spectroscopic analysis : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR for oxidation states .
- Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) .
Example Study :
A thioether analog formed 2D coordination polymers with Ag⁺, characterized by SC-XRD and TGA .
Advanced: What methodological considerations are critical for in vitro enzyme inhibition assays?
Answer:
- Enzyme source : Use recombinant isoforms to avoid batch variability.
- Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.
- Positive controls : Include known inhibitors (e.g., pyridoxal phosphate for aminotransferases) .
Q. Data Interpretation :
- Account for solubility limits (use DMSO ≤0.1% v/v to avoid denaturation).
- Validate with cellular assays (e.g., cytotoxicity IC₅₀ vs. enzymatic IC₅₀) .
Basic: What are the key toxicity parameters to assess before cellular assays?
Answer:
- Acute toxicity : Determine LD₅₀ via OECD Guideline 423 (oral/dermal) .
- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells (IC₅₀ <100 µM recommended) .
- Metabolic stability : Assess hepatic microsome clearance (e.g., t₁/₂ >30 mins for viable leads) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
